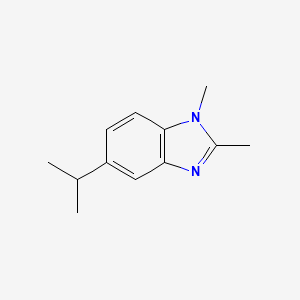

1,2-Dimethyl-5-isopropylbenzimidazole

Descripción

1,2-Dimethyl-5-isopropylbenzimidazole is a benzimidazole derivative featuring methyl groups at positions 1 and 2 and an isopropyl substituent at position 4. This compound is synthesized via multistep parallel solution-phase methods, leveraging intermediates like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to introduce functional groups critical for biological activity . Its substitution pattern distinguishes it from other benzimidazole derivatives, offering unique physicochemical and biological properties.

Propiedades

Fórmula molecular |

C12H16N2 |

|---|---|

Peso molecular |

188.27 g/mol |

Nombre IUPAC |

1,2-dimethyl-5-propan-2-ylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-8(2)10-5-6-12-11(7-10)13-9(3)14(12)4/h5-8H,1-4H3 |

Clave InChI |

HOJLUAGXYNZYFC-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1C)C=CC(=C2)C(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity and Solubility Profiles

| Compound | Substituents (Positions) | Key Biological Activities | Solubility | References |

|---|---|---|---|---|

| 1,2-Dimethyl-5-isopropylbenzimidazole | 1,2-dimethyl; 5-isopropyl | Moderate anti-H. pylori; High anti-HCV | High (logP ~2.1) | |

| 5-Nitrobenzimidazole | 5-nitro | High anti-H. pylori; Low antiviral | Low (logP ~3.8) | |

| 5-Chloro-1-methylbenzimidazole | 5-chloro; 1-methyl | Potent anti-H. pylori; Moderate anti-EBV | Moderate | |

| 1-H-5-isopropylbenzimidazole | 5-isopropyl | Low anti-E. coli; High anti-HCV | Moderate |

Key Findings :

Antimicrobial Activity: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) at position 5 enhance activity against Helicobacter pylori due to improved membrane penetration and target binding (e.g., 5-nitrobenzimidazole, IC₅₀ = 1.2 µM vs. 1,2-dimethyl-5-isopropylbenzimidazole, IC₅₀ = 8.5 µM) . Bulky substituents (e.g., isopropyl at position 5) reduce antibacterial efficacy against Gram-negative bacteria like E. coli by sterically hindering interactions with bacterial enzymes .

Antiviral Activity :

- The isopropyl group at position 5 in 1,2-dimethyl-5-isopropylbenzimidazole enhances inhibition of hepatitis C virus (HCV) NS5B polymerase (IC₅₀ = 0.7 µM) compared to analogues with smaller substituents (e.g., 5-methyl, IC₅₀ = 2.3 µM) .

- Methyl groups at positions 1 and 2 further stabilize hydrophobic interactions with viral protease active sites .

Solubility and Bioavailability: Alkyl groups (e.g., methyl at positions 1 and 2) significantly improve aqueous solubility (logP = 2.1) compared to non-alkylated derivatives (logP = 3.8 for 5-nitrobenzimidazole), enhancing oral bioavailability .

Structural vs. Functional Trade-offs

- 1,2-Dimethyl-5-isopropylbenzimidazole sacrifices H. pylori potency for improved antiviral activity and pharmacokinetics, making it a candidate for HCV therapy.

- In contrast, 5-nitrobenzimidazole prioritizes antibacterial efficacy but suffers from poor solubility and toxicity risks .

Comparison with Anticancer Benzimidazoles

- Nitro or methoxy groups at position 5 correlate with topoisomerase inhibition (e.g., 5-nitrobenzimidazole shows IC₅₀ = 4.5 µM against HeLa cells). However, 1,2-dimethyl-5-isopropylbenzimidazole lacks strong anticancer activity (IC₅₀ > 50 µM), highlighting the critical role of EWGs in oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.